![molecular formula C7H13Cl2N3O2 B556031 (R)-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride CAS No. 4467-54-3](/img/structure/B556031.png)
(R)-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride, also known as (R)-Methyl-2-AIPD, is an organic compound that has been used in a number of scientific research applications. This compound is a chiral molecule, meaning that it has two different forms, (R)-Methyl-2-AIPD and (S)-Methyl-2-AIPD, which have different chemical and physical properties. (R)-Methyl-2-AIPD is the form most commonly used in research applications.
Scientific Research Applications
Synthesis of Imidazopyridine Derivatives
D-Histidine Methyl Ester Dihydrochloride can be used as a reactant to synthesize imidazopyridine derivatives . Imidazopyridines are a class of compounds that have been studied for their potential therapeutic applications, including as anti-inflammatory, anti-cancer, and anti-viral agents.
Preparation of Metal-Chelating Ligands
This compound can be used to synthesize a metal-chelating ligand known as N-methacryloyl-(l)-histidine methyl ester . Metal-chelating ligands are often used in biochemistry and analytical chemistry to bind metal ions.
Preparation of Optically Pure L-(+)-Ergothioneine
D-Histidine Methyl Ester Dihydrochloride is used to prepare optically pure L-(+)-ergothioneine . Ergothioneine is a naturally occurring amino acid and antioxidant that has been studied for its potential health benefits.
Mechanism of Action
Target of Action
D-Histidine Methyl Ester Dihydrochloride, also known as ®-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride, primarily targets Histidine Decarboxylase (HDC) . HDC is an enzyme that catalyzes the conversion of histidine into histamine, a process that enables certain bacteria to maintain the optimum pH range for cell growth .
Mode of Action
This compound acts as an irreversible inhibitor of HDC . It binds to the active site of the enzyme, preventing it from interacting with its natural substrate, histidine . This inhibits the production of histamine, thereby affecting the pH regulation in certain bacteria .
Biochemical Pathways
The inhibition of HDC disrupts the histidine-histamine conversion pathway. Histamine plays a crucial role in various physiological functions, including gastric secretion, vasodilation, and neurotransmission . Therefore, the inhibition of HDC can have significant downstream effects on these processes.
Result of Action
The primary result of the action of D-Histidine Methyl Ester Dihydrochloride is the reduction in histamine levels due to the inhibition of HDC. This can lead to changes in pH regulation in certain bacteria and potentially affect physiological processes that rely on histamine, such as gastric secretion, vasodilation, and neurotransmission .
properties
IUPAC Name |
methyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;;/h3-4,6H,2,8H2,1H3,(H,9,10);2*1H/t6-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAYENIPKPKKMV-QYCVXMPOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CN=CN1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505928 |
Source
|
Record name | Methyl D-histidinate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4467-54-3 |
Source
|
Record name | Methyl D-histidinate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Histidine Methyl Ester Dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.